molecular formula C24H22N4O5S B2517806 methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate CAS No. 860651-21-4

methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate

Cat. No. B2517806
CAS RN: 860651-21-4
M. Wt: 478.52
InChI Key: IBEGFLHLUKAZFD-IITPSFRQSA-N
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Description

The compound of interest, methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate, is a complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as nitro-substituted aromatic rings, piperazine derivatives, and benzothiazole moieties, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from substituted piperazines. For instance, compound was prepared from 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl) piperazine , and further derivatization led to a series of arylamide and arylsulphonamide derivatives with potential anti-HIV activity . Another synthesis approach for a piperazine derivative, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, utilized amination of 4-iodo-2-methyl-6-nitroaniline with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the versatility of piperazine as a scaffold for generating biologically active compounds.

Molecular Structure Analysis

The molecular structure of related compounds shows a variety of interactions that can influence their biological activity. For example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets by hydrogen bonds, while in the isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, molecules form chains of edge-fused rings also through hydrogen bonding . These structural features are crucial for the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, aminations, and amide bond formations. The presence of nitro groups and other electron-withdrawing groups in the molecules suggests that they could undergo further chemical transformations, such as reduction of the nitro group or nucleophilic attack at the carbon adjacent to the nitro group. These reactions can be exploited to further modify the chemical structure and potentially alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of nitro groups, aromatic rings, and piperazine units suggests that these compounds are likely to have significant polar character, which can affect their solubility and permeability across biological membranes. The hydrogen bonding potential, as seen in the related compounds, can also influence their solubility and crystalline structure . The electronic structure, particularly the presence of polarized molecular-electronic structures, can impact the reactivity and interactions with biological targets . Quantitative structure-activity relationship (QSAR) studies on similar benzothiazole-derived substituted piperazine derivatives have been conducted to understand the relationship between structure and biological activity .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis has been utilized to create hybrid molecules derived from norfloxacin, including those containing 1,3-thiazole moieties. These compounds exhibit significant antimicrobial activities, and one derivative showed notable antiurease activity (Menteşe et al., 2013).

Anti-Inflammatory Activity of Bis-Thiazole Derivatives

A series of bis-thiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Some compounds demonstrated significant in-vitro anti-inflammatory effects, as well as moderate effectiveness in in-vivo studies (Ahmed et al., 2017).

QSAR of Benzothiazoles Derived Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazoles derived piperazine derivatives were conducted to understand the relationship between chemical structure and biological activity. This research helps in designing compounds with optimized properties (Al-Masoudi et al., 2011).

Antimicrobial and Antiviral Activities

Compounds synthesized from derivatives similar to the query molecule have been found to possess potent antimicrobial and antiviral activities. Such studies highlight the potential of these compounds in developing new treatments for infections and diseases (Dinakaran et al., 2008).

properties

IUPAC Name

methyl 3-nitro-4-[4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-2-yl]piperazin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c1-33-23(30)18-10-11-19(20(16-18)28(31)32)26-12-14-27(15-13-26)24-25-22(29)21(34-24)9-5-8-17-6-3-2-4-7-17/h2-11,16H,12-15H2,1H3/b8-5+,21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEGFLHLUKAZFD-IITPSFRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC=CC4=CC=CC=C4)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C/C=C/C4=CC=CC=C4)/S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate

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